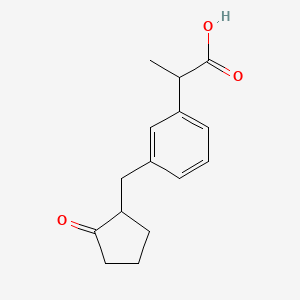
m-Loxoprofen
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-Loxoprofen: is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid derivatives group. It is widely used to treat pain and inflammation associated with musculoskeletal conditions, such as arthritis, back pain, and postoperative pain. The compound is known for its effectiveness in reducing pain and inflammation with relatively fewer gastrointestinal side effects compared to other NSAIDs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of m-Loxoprofen involves the reaction of 2-oxocyclopentylmethyl bromide with 4-methylphenylacetic acid in the presence of a base, followed by cyclization to form the propionic acid derivative. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as sodium hydroxide .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: m-Loxoprofen undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound to its alcohol derivatives.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives
Applications De Recherche Scientifique
Chemistry: m-Loxoprofen is used as a model compound in various chemical studies to understand the behavior of propionic acid derivatives under different reaction conditions .
Biology: In biological research, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent for various inflammatory conditions .
Medicine: this compound is extensively used in clinical research to evaluate its efficacy and safety in treating pain and inflammation. It is also studied for its potential use in combination therapies with other drugs .
Industry: In the pharmaceutical industry, this compound is used in the development of new formulations, such as sustained-release tablets and transdermal patches, to improve patient compliance and therapeutic outcomes .
Mécanisme D'action
m-Loxoprofen is a prodrug that is rapidly converted to its active trans-alcohol form in the body. The active form is a potent and non-selective inhibitor of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid. By inhibiting cyclooxygenase, this compound reduces the production of prostaglandins, thereby alleviating pain, inflammation, and fever .
Comparaison Avec Des Composés Similaires
Ibuprofen: Another propionic acid derivative NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: A propionic acid derivative NSAID known for its longer half-life and effectiveness in treating chronic pain conditions.
Ketoprofen: A propionic acid derivative NSAID with potent anti-inflammatory and analgesic effects
Uniqueness of m-Loxoprofen: this compound is unique in its relatively lower gastrointestinal side effects compared to other NSAIDs. It is also available in various formulations, including oral tablets, transdermal patches, and gels, providing flexibility in administration and improving patient compliance .
Propriétés
Formule moléculaire |
C15H18O3 |
|---|---|
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
2-[3-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H18O3/c1-10(15(17)18)12-5-2-4-11(8-12)9-13-6-3-7-14(13)16/h2,4-5,8,10,13H,3,6-7,9H2,1H3,(H,17,18) |
Clé InChI |
RRAGHLHBJAIJJG-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC(=C1)CC2CCCC2=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















